

Acoustic Properties of Levovist: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Levovist**

Cat. No.: **B238291**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist® (SH U 508A) was a first-generation ultrasound contrast agent composed of galactose microparticles with a 0.1% palmitic acid coating, encapsulating air microbubbles.^[1] Developed by Schering AG, it was widely used for contrast-enhanced ultrasound (CEUS) imaging, particularly in liver and spleen applications.^{[2][3][4]} Understanding the acoustic properties of such agents is paramount for optimizing imaging techniques and for the development of new contrast media. This technical guide provides an in-depth overview of the core acoustic characteristics of **Levovist**, based on available scientific literature.

Core Acoustic Properties

The acoustic behavior of a microbubble-based contrast agent like **Levovist** is primarily defined by its scattering and attenuation of ultrasound waves. These properties are influenced by the microbubble's size, shell composition, the encapsulated gas, and the acoustic parameters of the ultrasound system, such as frequency and pressure.

Microbubble Composition and Size

Levovist microbubbles consist of a galactose shell stabilized by palmitic acid, with an air core.^[1] The mean size of **Levovist** microbubbles is reported to be in the range of 2-5 μm , with 97%

of the microbubbles being smaller than 7 μm in diameter.[\[1\]](#) This size distribution is critical as it allows the microbubbles to pass through the pulmonary capillaries.[\[1\]](#)

Property	Value	Reference
Core Component	Air	[1]
Shell Components	99.9% Galactose microparticles, 0.1% Palmitic acid	[1]
Mean Microbubble Size	2-5 μm	[1]
Size Distribution	97% of microbubbles < 7 μm	[1]

Nonlinear Acoustics

A key characteristic of microbubble contrast agents is their nonlinear response to an ultrasound field.[\[5\]](#) When insonated, microbubbles oscillate non-linearly, generating harmonic frequencies in the backscattered signal that are multiples of the fundamental frequency. This nonlinear behavior is the basis for contrast-specific imaging modes like harmonic imaging, which allows for the suppression of signals from surrounding tissue and enhances the visualization of blood flow.[\[5\]](#)

For **Levovist**, it has been reported that the generation of subharmonic signals is highly nonlinear with respect to the incident acoustic pressure. One study found that the scattered subharmonic signals from **Levovist** changed by 10 dB over an ambient pressure range of 0–186 mm Hg (0–25 kPa), while the change in the fundamental or second harmonic frequencies was less than 3 dB.[\[6\]](#) This indicates a strong nonlinear response, particularly in the subharmonic range.

Acoustic Parameter	Observation	Reference
Subharmonic Signal	Changes by 10 dB over a pressure range of 0–186 mm Hg (0–25 kPa)	[6]
Fundamental and Second Harmonic Signal	Changes by less than 3 dB over a pressure range of 0–186 mm Hg (0–25 kPa)	[6]

Note: Comprehensive quantitative data for backscatter coefficient, attenuation coefficient, and scattering cross-section for **Levovist** across a wide range of frequencies and pressures is not readily available in the public scientific literature. The data presented here is based on the available qualitative and comparative studies.

Experimental Protocols

The characterization of the acoustic properties of ultrasound contrast agents like **Levovist** typically involves in vitro experiments using a controlled acoustic setup. The following are generalized protocols for measuring key acoustic parameters.

Measurement of Acoustic Backscatter

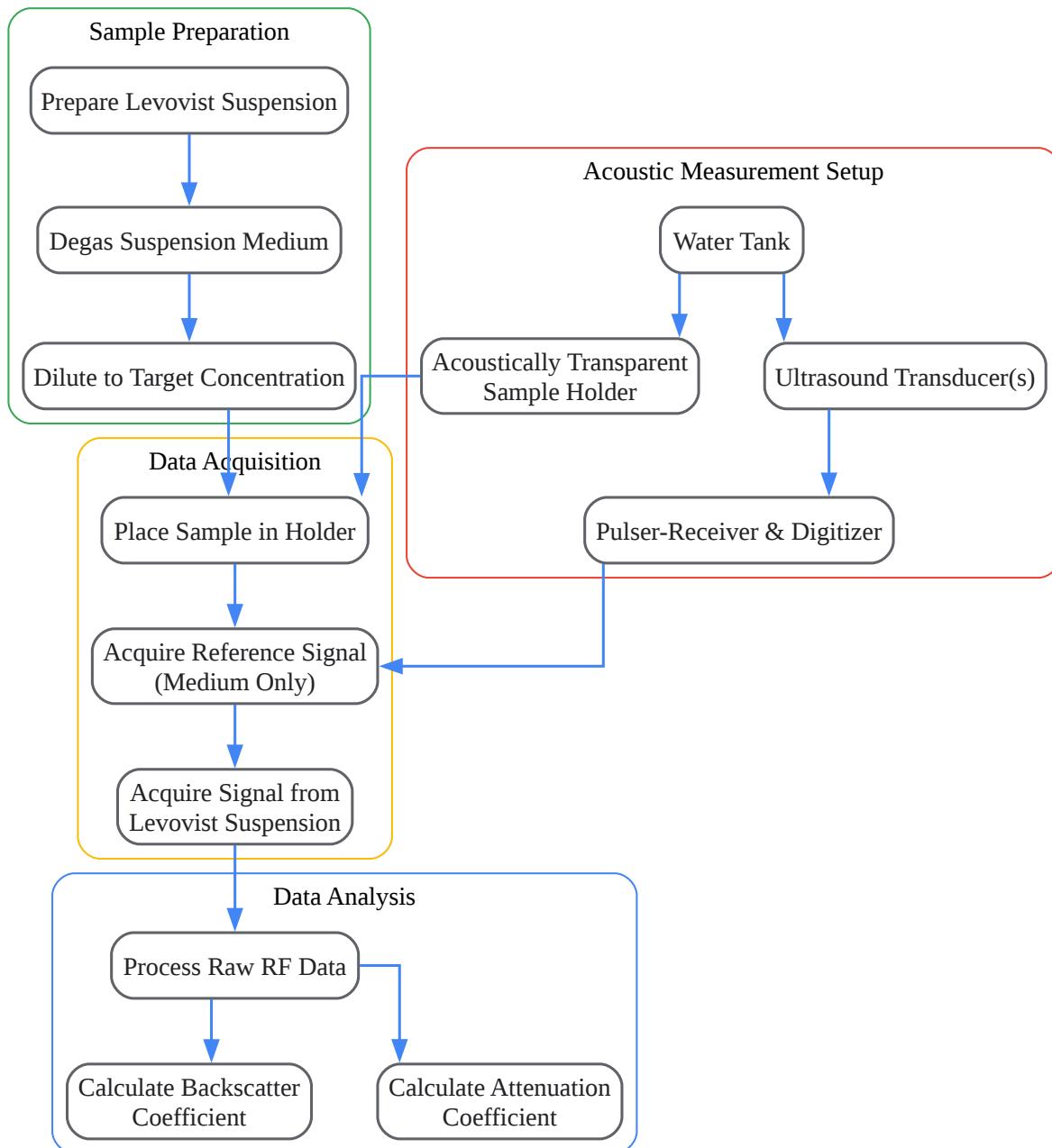
Objective: To quantify the intensity of ultrasound scattered by the microbubbles as a function of frequency and acoustic pressure.

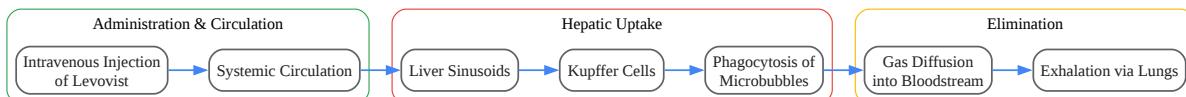
Methodology:

- **Preparation of Microbubble Suspension:** A dilute suspension of the contrast agent is prepared in a degassed, aqueous medium to ensure single scattering events are dominant. [3]
- **Acoustic Setup:** A broadband pulse-echo system with a focused, single-element transducer is typically used. The transducer is positioned in a water tank, and the microbubble suspension is contained within an acoustically transparent sample holder placed at the focal zone of the transducer.

- Data Acquisition: The transducer transmits a short ultrasound pulse and receives the backscattered echo signals from the microbubbles. The received radiofrequency (RF) data is digitized and stored for offline analysis.
- Data Analysis: The backscatter coefficient is calculated by comparing the power spectrum of the signal backscattered from the microbubbles to that of a reference phantom with known acoustic properties. Corrections for attenuation and the system's electromechanical impulse response are applied.

Measurement of Acoustic Attenuation


Objective: To measure the reduction in ultrasound intensity as it passes through a suspension of microbubbles.


Methodology:

- Preparation of Microbubble Suspension: A suspension of the contrast agent is prepared at a known concentration.
- Acoustic Setup: A through-transmission setup is commonly employed, with separate transmitting and receiving transducers aligned coaxially. The sample holder containing the microbubble suspension is placed between the two transducers.
- Data Acquisition: An ultrasound pulse is emitted by the transmitting transducer, passes through the microbubble suspension, and is detected by the receiving transducer. A reference measurement is performed with the sample holder containing only the suspension medium.
- Data Analysis: The attenuation coefficient is determined by comparing the amplitude of the signal transmitted through the microbubble suspension to the reference signal at various frequencies.

Visualizations

Experimental Workflow for Acoustic Characterization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acoustic behavior of microbubbles and implications for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BROADBAND ATTENUATION MEASUREMENTS OF PHOSPHOLIPID-SHELLED ULTRASOUND CONTRAST AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and detection of hepatocellular carcinoma (HCC): comparison of the ultrasound contrast agents SonoVue (BR 1) and Levovist (SH U 508A)--comparison of SonoVue and Levovist in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early experience in the use of Levovist ultrasound contrast in the evaluation of liver masses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Effect of acoustic parameters and microbubble concentration on the likelihood of encapsulated microbubble coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Acoustic Properties of Levovist: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b238291#acoustic-properties-of-levovist-contrast-agent>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com